
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a compound that contains an indole nucleus . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone”, is characterized by a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Potential
Indole derivatives have shown significant anticancer activity . This suggests that our compound could potentially be used in cancer treatment strategies .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This indicates that they could be used in the development of new antimicrobial agents .
Antidiabetic Properties
Indole derivatives have also shown antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Organic Semiconductors
Thiophene-mediated molecules, including our compound, play a prominent role in the advancement of organic semiconductors . This suggests potential applications in the field of electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates potential applications in display technology .
Antifungal Activity
Some derivatives of thiophene and pyrrolidine have shown significant antifungal activity . This suggests that our compound could potentially be used in the development of new antifungal agents .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, 2-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-indole, is a complex molecule that likely interacts with multiple targetsBoth indole and thiophene moieties are known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a broad range of pharmacological properties .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, thiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties . The specific interactions of this compound with its targets would depend on the precise nature of these targets and the compound’s chemical structure.
Biochemical Pathways
Given the broad biological activities of indole and thiophene derivatives , it is likely that this compound could influence multiple pathways. These could potentially include pathways involved in inflammation, viral replication, cancer cell proliferation, and microbial growth, among others.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with indole and thiophene derivatives , potential effects could include the inhibition of inflammatory responses, the prevention of viral replication, the induction of cancer cell death, and the inhibition of microbial growth.
properties
IUPAC Name |
1H-indol-2-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(16-9-12-3-1-2-4-15(12)18-16)19-7-5-13(10-19)14-6-8-21-11-14/h1-4,6,8-9,11,13,18H,5,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVHIOZDGFNFFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)
![N-(2-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2395922.png)
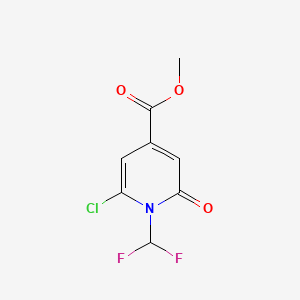
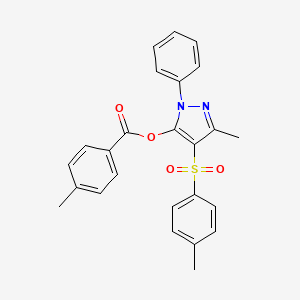
![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)
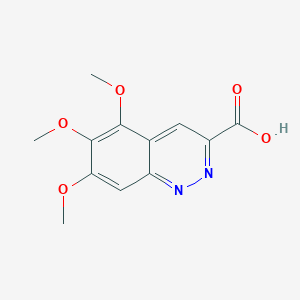
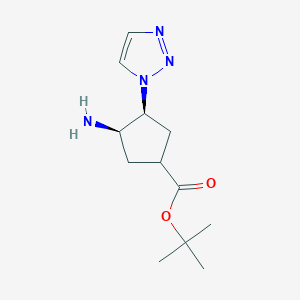
![2-isopropyl-6-{[4-(3-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2395930.png)
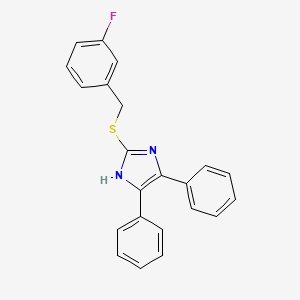
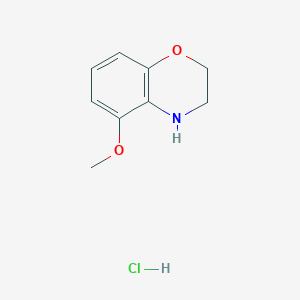
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2395935.png)
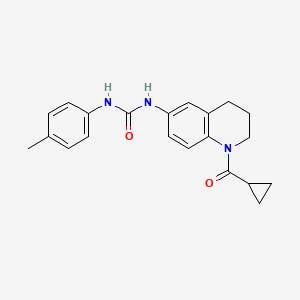
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2395940.png)
![N-(4-chlorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)